Golotimod TFA, also known as SCV-07, is an investigational small molecule with potential therapeutic applications. It is primarily classified as an antibacterial peptide and is currently under investigation for its efficacy in treating various conditions, particularly those related to immune responses and bacterial infections. The compound's chemical formula is , and it has a molecular weight of approximately 333.34 g/mol .
The synthesis of Golotimod involves several chemical reactions that typically require advanced organic synthesis techniques. While specific details on the synthetic route are not extensively documented in the available literature, it is known that the synthesis may involve the formation of peptide bonds and modifications to enhance its antibacterial properties.
The synthesis likely includes:
The molecular structure of Golotimod TFA can be represented in various formats, including SMILES notation and 3D structural models. Its structure features multiple functional groups that contribute to its biological activity.
Key Structural Features:
Golotimod TFA undergoes various chemical reactions, particularly those involved in its interaction with biological systems. These include:
The reactions are influenced by environmental factors such as pH, temperature, and the presence of other biomolecules, which can affect the stability and efficacy of Golotimod .
Golotimod TFA functions primarily by modulating immune responses. It acts on specific receptors involved in the innate immune response, leading to:
Research indicates that Golotimod may activate pathways involving Toll-like receptors (TLRs) and other signaling molecules, which are crucial for recognizing pathogens and initiating an immune response .
Golotimod TFA is being investigated for several applications:
Golotimod TFA (Gamma-D-glutamyl-L-tryptophan trifluoroacetate) exhibits unique immunomodulatory properties through its engagement with Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors recognize pathogen-associated molecular patterns and trigger Myeloid Differentiation Primary Response 88 (MyD88)-dependent signaling cascades, culminating in nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation and interferon regulatory factor 7 (IRF7) phosphorylation [2] [6]. Unlike selective agonists (e.g., imiquimod for TLR7), Golotimod TFA demonstrates dual TLR7/TLR8 agonism, evidenced by its induction of interleukin-12 (IL-12) and tumor necrosis factor-alpha (TNF-α) in human peripheral blood mononuclear cells [2] [9]. This broad-spectrum activity enhances dendritic cell maturation and antigen presentation, bridging innate and adaptive immunity.
Table 1: Golotimod TFA-Mediated TLR Activation Profiles
TLR Subtype | Primary Cell Types Affected | Key Cytokines Induced | Functional Outcome |
---|---|---|---|
TLR7 | Plasmacytoid dendritic cells | Interferon-alpha (IFN-α) | Antiviral defense |
TLR8 | Myeloid dendritic cells | Interleukin-12 (IL-12), TNF-α | T helper 1 (Th1) polarization |
TLR2* | Macrophages | Interleukin-6 (IL-6) | Inflammatory response |
*Indirect modulation via downstream crosstalk [6] [9].
Golotimod TFA significantly augments macrophage phagocytic efficiency against intracellular pathogens like Mycobacterium tuberculosis. It upregulates mannose receptor expression and complement receptor activity, critical for opsonin-independent bacterial uptake [1] [10]. In vivo studies in murine tuberculosis models reveal a 60–70% increase in bacterial clearance when Golotimod TFA is co-administered with first-line antibiotics (e.g., isoniazid) [1] [3]. This enhancement correlates with elevated T helper 1 (Th1) cytokines: Interleukin-2 (IL-2) and interferon-gamma (IFN-γ) levels rise 3.5-fold, activating macrophage nitric oxide synthase and promoting reactive oxygen species generation for microbial killing [1] [7].
Golotimod TFA directly inhibits Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation by interacting with its Src Homology 2 (SH2) domain. This domain is essential for STAT3 dimerization and nuclear translocation [2] [8]. X-ray crystallography studies demonstrate that the dipeptide backbone of Golotimod TFA occupies the phosphotyrosine-binding pocket of STAT3, preventing recruitment to cytokine receptors (e.g., interleukin-6 receptor). Consequently, Janus kinase 2 (JAK2)-mediated phosphorylation at tyrosine-705 is suppressed by >80% in stimulated lymphocytes [8].
By disrupting STAT3 signaling, Golotimod TFA shifts immune responses toward protective Th1 polarization while suppressing Th2 dominance. In tuberculosis-infected models, STAT3 inhibition reduces interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β) by 40–50%, counteracting macrophage deactivation [1] [3]. Conversely, T-bet transcription factor expression increases, driving IFN-γ production and cytotoxic T lymphocyte activation. This rebalancing is critical in chronic infections where STAT3 overexpression associates with immunosuppression [3] [8].
Golotimod TFA synergizes with antitubercular therapies by reversing Mycobacterium tuberculosis-induced phagosome maturation arrest. It restores Rab5-to-Rab7 transition and vacuolar ATPase assembly, accelerating phagolysosome acidification (pH <5.0) and bacterial degradation [1] [7]. In guinea pigs infected with Mycobacterium tuberculosis, adjunctive Golotimod TFA (100 μg/kg) reduces pulmonary bacterial loads by 2.5-log units versus antibiotics alone, correlating with amplified splenic T cell proliferation and granuloma organization [1] [3].
Table 2: Golotimod TFA Adjunctive Effects in Tuberculosis Models
Parameter | Antibiotics Alone | Antibiotics + Golotimod TFA | Change (%) |
---|---|---|---|
Pulmonary bacterial load (CFU) | 5.2 × 10⁶ | 8.0 × 10⁴ | -98.5% |
Splenic cell proliferation (cpm) | 12,340 | 28,500 | +131% |
IFN-γ (pg/mL) | 450 | 1,200 | +167% |
Golotimod TFA demonstrates potent antiviral activity against herpes simplex virus 2 (HSV-2) by augmenting innate immune surveillance. In guinea pig models of recurrent genital herpes, oral administration (100 μg/kg) reduces lesion incidence by 55% to 18% and viral titers by 90% via TLR7-dependent dendritic cell activation [1] [4]. Transcriptome analyses reveal Golotimod TFA upregulates retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5), cytosolic RNA sensors critical for detecting RNA viruses [4] [8]. This broad-spectrum sensor induction suggests applicability against influenza and coronaviruses, though validation studies are ongoing.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0